molecular formula C16H21N3O4S B2594776 4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034590-98-0

4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide

Cat. No. B2594776
M. Wt: 351.42
InChI Key: JSBDOUOBCZFXQK-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as DMTB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB is a sulfonamide derivative that has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylases, and fatty acid amide hydrolase. In

Scientific Research Applications

Synthesis and Biological Activity

A study by Havaldar and Khatri (2006) discusses the synthesis of compounds related to 4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, examining their biological activity. The synthesis involved various steps, starting with the condensation of 4-(chlorosulfonyl) benzoic acid with diethyl amine, and subsequent reactions leading to derivatives with potential biological activity. The structural and spectral data of these synthesized compounds were established, and their biological activity was screened (Havaldar & Khatri, 2006).

Cardiac Electrophysiological Activity

Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of various N-substituted benzamide and benzene-sulfonamide compounds, including those structurally related to 4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide. These compounds showed potential as selective class III antiarrhythmic agents, with some exhibiting comparable potency to clinically tested agents in in vitro and in vivo models (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

Research by Supuran et al. (2013) demonstrated that aromatic sulfonamides, including derivatives of 4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide, are effective inhibitors of carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory concentrations, indicating significant potential for therapeutic applications (Supuran et al., 2013).

Antiarrhythmic Activity and Molecular Characterization

Ellingboe et al. (1992) studied the synthesis and Class III antiarrhythmic activity of a series of related compounds, highlighting their potential for treating arrhythmias. The study included in vitro and in vivo assessments, revealing the compounds' action on cardiac electrophysiology and their molecular characterization (Ellingboe et al., 1992).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-19(5-2)24(21,22)15-8-6-13(7-9-15)16(20)17-10-14-11-18-23-12(14)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBDOUOBCZFXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-((5-methylisoxazol-4-yl)methyl)benzamide

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